3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline is a chemical compound with the molecular formula C21H22N2O3S This compound is known for its unique structure, which includes a quinoline core substituted with ethoxy, phenylsulfonyl, and pyrrolidinyl groups
Preparation Methods
The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent substitution reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Chemical Reactions Analysis
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring or the sulfonyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline can be compared with other similar compounds, such as:
6-Ethoxy-3-(phenylsulfonyl)-4-piperidin-1-ylquinoline: This compound has a similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
6-Ethoxy-3-(phenylsulfonyl)-4-(1-pyrrolidinyl)quinoline: Another closely related compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)27(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFYCECNQGESDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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